![molecular formula C8H10S B105504 Ethyl phenyl sulfide CAS No. 622-38-8](/img/structure/B105504.png)
Ethyl phenyl sulfide
Overview
Description
Ethyl phenyl sulfide, also known as phenyl ethyl sulfide, is an organic compound with the molecular formula C8H10S. It is a clear, colorless to light yellow liquid with a characteristic odor. This compound is part of the sulfide family, where a sulfur atom is bonded to two carbon atoms, one of which is part of an ethyl group and the other part of a phenyl group .
Mechanism of Action
Target of Action
Ethyl phenyl sulfide is an organic compound with the molecular formula C8H10S . It is primarily used as a reactant in the synthesis of various organic compounds . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As a reactant, it can participate in various chemical reactions, including C-S coupling with iodobenzene . The specifics of these interactions would depend on the other reactants and the conditions of the reaction.
Biochemical Pathways
It is known that sulfides can be prepared from thiols , suggesting that this compound could potentially be involved in thiol-related biochemical pathways
Pharmacokinetics
Its physical and chemical properties such as its boiling point (204-205 °c), density (1021 g/mL at 25 °C), and solubility in DMSO and methanol can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reactant in the synthesis of various organic compounds , its primary effect would be the formation of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactants, the temperature, and the pH of the environment. It should be stored in a cool, dry, well-ventilated place away from heat sources and open flames .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfide can be synthesized through several methods. One common method involves the reaction of ethyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: In an industrial setting, this compound is often produced by the alkylation of thiophenol with ethyl halides. This process can be catalyzed by various bases and sometimes requires the use of phase transfer catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl sulfide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: It can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or peracids in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Ethyl phenyl sulfoxide and ethyl phenyl sulfone.
Reduction: Thiophenol and ethane.
Substitution: Various substituted phenyl ethyl sulfides depending on the substituent used.
Scientific Research Applications
Applications in Research and Industry
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Synthesis of Polyoxometalates
- EPS is utilized as a reactant in the synthesis of polyoxometalates, which are important in catalysis and materials science. These compounds are known for their ability to stabilize various metal ions and facilitate redox reactions.
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Preparation of Functionalized Nanoparticles
- It serves as a precursor in the preparation of immobilized manganese porphyrin on functionalized magnetic nanoparticles. This application is significant in catalysis and environmental remediation efforts, where such nanoparticles can be used for pollutant degradation.
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Chemical Screening and Oxidation Studies
- Recent studies have employed EPS in automated chemical screening for sulfide oxidations, utilizing advanced techniques such as gas chromatography-mass spectrometry (GC-MS). This research focuses on optimizing reaction conditions to enhance yield and selectivity in oxidation processes . The findings indicate that the oxidation of EPS can yield various products, including sulfoxides and sulfones, depending on reaction conditions such as temperature and catalyst presence.
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Biological Applications
- Ethyl phenyl sulfide has been investigated for its potential biological effects, particularly in studies related to the attenuation of toxicity from sulfur mustard, a chemical warfare agent. Research indicates that pretreatment with derivatives of EPS can reduce inflammation and oxidative stress in biological systems .
Data Table: Summary of Key Applications
Case Studies
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Automated Optimization in Chemical Reactions
- A study demonstrated the use of an automated system for optimizing the oxidation of sulfides, including EPS. The system achieved significant improvements in yield by adjusting parameters like flow rates and reaction temperatures, showcasing the effectiveness of modern computational methods in chemical research .
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Toxicity Mitigation Studies
- In experiments assessing the effects of EPS derivatives on sulfur mustard toxicity, researchers found that certain compounds could significantly mitigate liver damage caused by exposure to this toxic agent. This highlights the potential for EPS-related compounds in developing therapeutic strategies against chemical exposure .
Comparison with Similar Compounds
Ethyl phenyl sulfide is similar to other sulfides such as mthis compound and dimethyl sulfide. it is unique in its specific reactivity and applications:
Mthis compound: Also known as thioanisole, it has a similar structure but with a methyl group instead of an ethyl group. It is commonly used in organic synthesis and as a solvent.
Dimethyl sulfide: A simpler sulfide with two methyl groups, it is known for its strong odor and is used in the production of dimethyl sulfoxide and dimethyl sulfone.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Biological Activity
Ethyl phenyl sulfide (EPS), also known as (ethylsulfanyl)benzene, is a compound with the molecular formula and CAS number 622-38-8. This article reviews the biological activities associated with EPS, highlighting its potential applications in various fields, including toxicology, biochemistry, and pharmacology.
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | (ethylsulfanyl)benzene |
Appearance | Clear, colorless liquid |
Assay (GC) | ≥97.5% |
Refractive Index | 1.5640-1.5680 @ 20°C |
Toxicological Studies
Recent studies have investigated the pulmonary protective efficacy of S-2[2-aminoethylamino] this compound (DRDE-07), a derivative of EPS, against sulfur mustard-induced toxicity in mice. The findings suggest that DRDE-07 exhibits significant protective effects against lung damage caused by sulfur mustard exposure, indicating its potential use as a therapeutic agent in chemical warfare scenarios .
Biocatalytic Applications
EPS has been studied for its role as a substrate in biocatalyzed reactions. Research indicates that EPS can be oxidized to sulfoxides using various biocatalysts, such as fused monooxygenases. The concentration of EPS directly affects the activity and selectivity of these biocatalyzed reactions, making it a valuable compound in asymmetric synthesis processes .
Case Studies and Research Findings
- Pulmonary Toxicity Protection :
- Biotransformation Studies :
- Microbial Interactions :
Properties
IUPAC Name |
ethylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHWKBXBXYNPCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211236 | |
Record name | (Ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-38-8 | |
Record name | Ethyl phenyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Ethylthio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl phenyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Ethylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (ETHYLTHIO)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3WD52QZX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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